

Spectroscopic Profile of Ethyl N-(4-chlorophenyl)carbamate: A Technical Guide

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Compound of Interest

Compound Name:	<i>Ethyl N-(4-chlorophenyl)carbamate</i>
Cat. No.:	B1219002

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Ethyl N-(4-chlorophenyl)carbamate**, a compound of interest in various research and development applications. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for **Ethyl N-(4-chlorophenyl)carbamate**. This data is predicted based on the analysis of structurally similar compounds, as direct experimental spectra are not readily available in public repositories.

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.30	Doublet	2H	Ar-H (ortho to Cl)
~7.25	Doublet	2H	Ar-H (meta to Cl)
~6.80	Singlet (broad)	1H	N-H
4.22	Quartet	2H	O-CH ₂ -CH ₃
1.30	Triplet	3H	O-CH ₂ -CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~154	C=O (Carbamate)
~137	Ar-C (ipso to N)
~129	Ar-C (ipso to Cl)
~129	Ar-CH (ortho to Cl)
~120	Ar-CH (meta to Cl)
~61	O-CH ₂ -CH ₃
~15	O-CH ₂ -CH ₃

Table 3: Predicted IR Spectroscopic Data (Solid Phase)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~2980-2850	Medium	Aliphatic C-H Stretch
~1710	Strong	C=O Stretch (Carbamate)
~1590, ~1490	Medium to Strong	Aromatic C=C Stretch
~1230	Strong	C-O Stretch
~1090	Medium	C-N Stretch
~830	Strong	C-Cl Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
201/203	High	[M] ⁺ (Molecular Ion)
156/158	Medium	[M - OCH ₂ CH ₃] ⁺
127	High	[Cl-C ₆ H ₄ -NH] ⁺
111/113	Medium	[Cl-C ₆ H ₄] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl N-(4-chlorophenyl)carbamate** in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 400 MHz (for ^1H) or 100 MHz (for ^{13}C) NMR spectrometer.
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, a proton-decoupled pulse sequence should be used to simplify the spectrum to single peaks for each unique carbon. A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ^{13}C , a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

Solid-State IR Spectrum Acquisition:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **Ethyl N-(4-chlorophenyl)carbamate** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Typically, spectra are collected in the range of 4000-400 cm^{-1} .
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

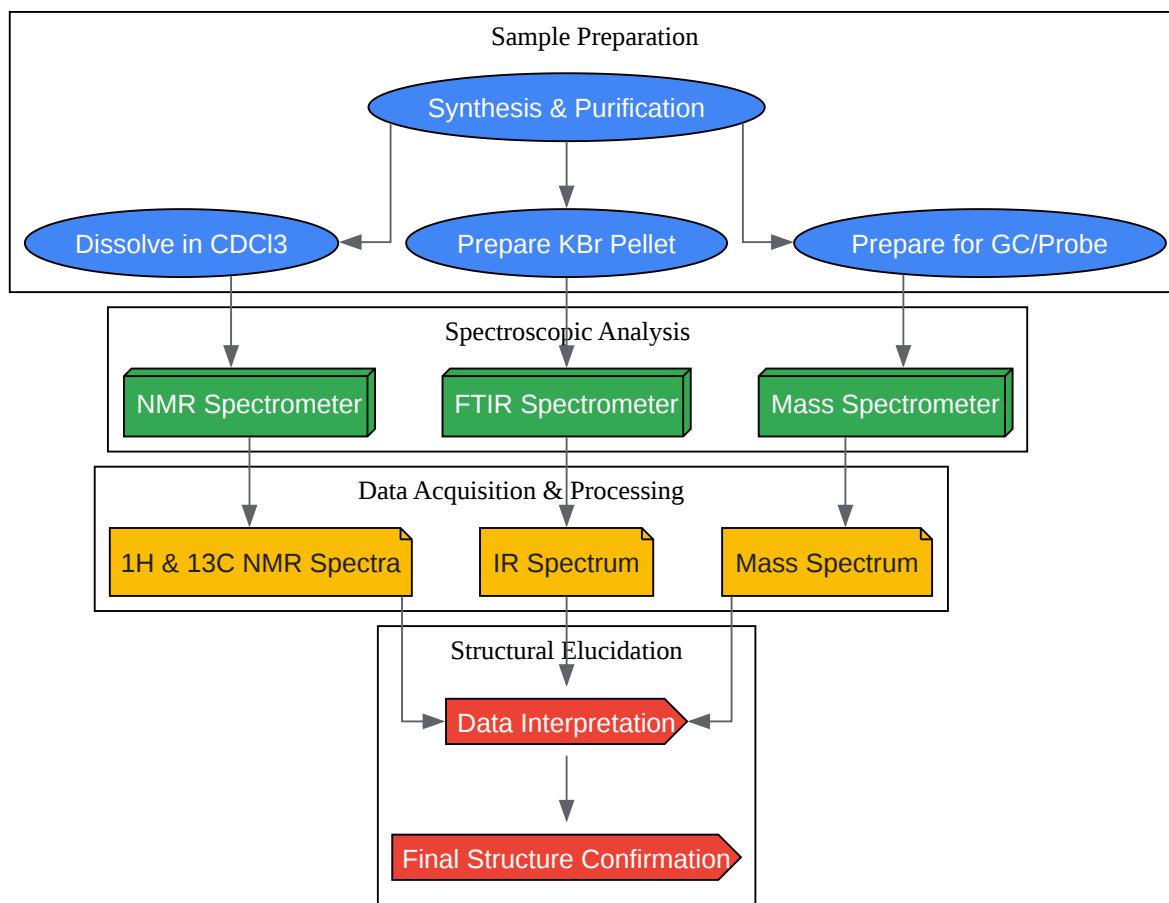
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Presentation: The mass spectrum is plotted as relative intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl N-(4-chlorophenyl)carbamate**.

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Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

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